molecular formula C17H21NO B1306311 Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine CAS No. 436087-19-3

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine

Cat. No.: B1306311
CAS No.: 436087-19-3
M. Wt: 255.35 g/mol
InChI Key: KFBRGCKMQKZGPT-UHFFFAOYSA-N
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Description

Furan-2-ylmethyl-(3-methyl-1-p-tolyl-but-3-enyl)-amine is a useful research compound. Its molecular formula is C17H21NO and its molecular weight is 255.35 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis Methods and Derivative Formation

  • The compound has been utilized in novel synthetic routes to produce heterocyclic compounds, like 1,2,4-trisubstituted pyrroles, through reactions involving cyclization and palladium catalysis, showing its versatility in organic synthesis (Friedrich, Wächtler, & Meijere, 2002).
  • Research shows its involvement in the synthesis of furan-based derivatives, highlighting its contribution to the development of novel compounds with potential biological activities (Phutdhawong, Inpang, Taechowisan, & S. Phutdhawong, 2019).
  • The molecule has been part of a methodology to synthesize hetarylaminomethylidene derivatives of furan-2(3H)-ones, displaying its significant role in the development of new chemical entities (Tikhomolova, Grinev, & Yegorova, 2023).

Bioactivity and Interaction Studies

  • Studies have explored the biological activity of furan-based compounds, including cytotoxicity against cancer cell lines and antimicrobial effects against various bacterial strains, indicating the compound's potential in medicinal chemistry (Phutdhawong et al., 2019).
  • Further research has been conducted on the antimicrobial activities of Schiff bases of furan-2-ylmethyl carboxamido thiophenes, showcasing the diverse applications of furan derivatives in developing new therapeutic agents (Arora, Saravanan, Mohan, & Bhattacharjee, 2013).

Properties

IUPAC Name

N-(furan-2-ylmethyl)-3-methyl-1-(4-methylphenyl)but-3-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO/c1-13(2)11-17(15-8-6-14(3)7-9-15)18-12-16-5-4-10-19-16/h4-10,17-18H,1,11-12H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFBRGCKMQKZGPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(CC(=C)C)NCC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80389921
Record name N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

436087-19-3
Record name N-[(Furan-2-yl)methyl]-3-methyl-1-(4-methylphenyl)but-3-en-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80389921
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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